molecular formula C10H18NO4- B12359254 Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Cat. No.: B12359254
M. Wt: 216.25 g/mol
InChI Key: WWSDFHPRIJAESZ-ZETCQYMHSA-M
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Description

H-AAD(OTBU)-OH, also known as H-Aad(OtBu)-OtBu.HCl, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butyl groups that provide stability and protect the molecule during reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-AAD(OTBU)-OH typically involves the protection of amino and carboxyl groups using tert-butyl groups. The process begins with the reaction of the starting material with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the protected intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of H-AAD(OTBU)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl protecting groups is crucial in maintaining the stability of the compound during large-scale production .

Chemical Reactions Analysis

Types of Reactions

H-AAD(OTBU)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

H-AAD(OTBU)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-AAD(OTBU)-OH is unique due to its specific structure and the stability provided by the tert-butyl groups. This stability makes it particularly useful in reactions that require harsh conditions, where other compounds might degrade .

Properties

Molecular Formula

C10H18NO4-

Molecular Weight

216.25 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1

InChI Key

WWSDFHPRIJAESZ-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)[O-])N

Origin of Product

United States

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